molecular formula C7H8N2O3 B186944 2,6-Dimethyl-4-nitropyridine 1-oxide CAS No. 4808-64-4

2,6-Dimethyl-4-nitropyridine 1-oxide

Cat. No.: B186944
CAS No.: 4808-64-4
M. Wt: 168.15 g/mol
InChI Key: LFPUGENPUAERSG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₇H₈N₂O₃ It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a nitro group at position 4, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,6-dimethylpyridine N-oxide. One common method includes dissolving 2,6-dimethylpyridine N-oxide in concentrated sulfuric acid, followed by the addition of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound may utilize continuous flow synthesis techniques. This approach minimizes the risks associated with the handling of highly energetic nitration products and allows for efficient scale-up. The continuous flow methodology ensures better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2,6-dimethyl-4-aminopyridine 1-oxide.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,3-Dimethyl-4-nitropyridine 1-oxide
  • 3,5-Dimethyl-4-nitropyridine 1-oxide
  • 4-Nitropyridine N-oxide

Comparison: 2,6-Dimethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and interactions.

Properties

IUPAC Name

2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUGENPUAERSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197411
Record name 2,6-Lutidine, 4-nitro-, 1-oxide
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-64-4
Record name Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide
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Record name 4-Nitro-2,6-lutidine-1-oxide
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Record name 4808-64-4
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Record name 2,6-Lutidine, 4-nitro-, 1-oxide
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Record name 4-Nitro-2,6-lutidine-1-oxide
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Synthesis routes and methods I

Procedure details

A mixture of 2,6-lutidine 1-oxide (20, 15 g, 110 mmol) and concentrated sulfuric acid (98%, 30 ml) and concentrated nitric acid (70%, 12 ml) is heated under reflux for 3 hours. The mixture is poured into a large excess of ice and extracted with chloroform (3×100 ml). The combined chloroform extracts are washed with aqueous sodium hydroxide and water and dried over magnesium sulfate. Removal of the solvent yields pure yellow solid 4-Nitro-2,6-lutidine 1-oxide (21). 1H NMR (300 MHz, CDCl3) δ 2.64 (s, 6H), 8.08 (s, 2H). MS, m/z 169 (M+1), 210 (M+MeCN).
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15 g
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12 mL
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of 2.23 g (18.1 mmol) of 2,6-dimethylpyridine 1-oxide (Alfa Aesar) in 7 mL of H2SO4 and 2.7 mL of HNO3 was stirred at 130° C. for 23.5 h. The solution was added to ice with CHCl3 and H2O, and the aqueous layer was extracted with CHCl3 (2×). The combined extracts were washed with 75 mL of saturated NaHCO3 solution, and the aqueous layer was extracted with CHCl3. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated to give 2.3 g of 2,6-dimethyl-4-nitropyridine 1-oxide in 76% yield which was used without further purification.
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2.23 g
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2.7 mL
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7 mL
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Synthesis routes and methods III

Procedure details

Lutidine-N-oxide (19 g, 155 mmol) is cooled at 0° C. and a mixture of fuming HNO3 (100%, 37.5 mL) and conc. H2SO4 (95-97%, 52.5 mL), prepared by addition of H2SO4 to HNO3 at 0° C., is added slowly. The mixture is heated at 80° C. for 3 h. The cooled mixture is carefully poured into ice-water (500 mL). A white precipitate forms that is filtered. The precipitate is dissolved in CH2Cl2 (100 mL) and the filtrate is extracted with CH2Cl2 (4×75 mL). The organic extracts are combined with the dissolved precipitate and washed with sat. aq. NaCl (2×75 mL), dried (Na2SO4), filtered and evaporated to provide the title compound.
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19 g
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37.5 mL
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52.5 mL
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ice water
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the 4-position of 2,6-Dimethyl-4-nitropyridine N-oxide particularly reactive?

A: The nitro group at the 4-position, along with the N-oxide group, significantly enhances the reactivity of this position towards nucleophilic substitution reactions. This is due to the strong electron-withdrawing nature of both groups, which increases the electrophilicity of the 4-position and facilitates nucleophilic attack. []

Q2: Can you provide an example of how the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide is utilized in synthesis?

A: Research has shown that the nitro group in 2,6-Dimethyl-4-nitropyridine N-oxide can be easily replaced with a methylthio group using sodium methanethiolate. This reaction yields 3-halo-2,6-dimethyl-4-methylthiopyridine 1-oxides. The presence of a halogen atom adjacent to the nitro group further enhances the reactivity. []

Q3: How does the presence of the N-oxide moiety in 2,6-Dimethyl-4-nitropyridine N-oxide influence its crystal packing?

A: Studies have revealed that the N-oxide moiety plays a crucial role in the crystal structure of 2,6-Dimethyl-4-nitropyridine N-oxide. It participates in attractive intermolecular C–H⋯O interactions, influencing the overall packing arrangement within the crystal lattice. This interaction is particularly observed in the crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. [, ]

Q4: Have there been any computational studies conducted on 2,6-Dimethyl-4-nitropyridine N-oxide?

A: Yes, density functional theory (DFT) calculations have been employed to characterize 2,6-Dimethyl-4-nitropyridine N-oxide. [] These calculations provide valuable insights into the electronic structure, vibrational frequencies, and other molecular properties.

Q5: What synthetic strategies have been explored using 2,6-Dimethyl-4-nitropyridine N-oxide?

A: Researchers have investigated the Reissert-Kaufmann-type reaction using 2,6-Dimethyl-4-nitropyridine N-oxide as a starting material. [] This reaction is a valuable method for the synthesis of substituted heterocycles.

Q6: Is there information available on the vibrational properties of 2,6-Dimethyl-4-nitropyridine N-oxide derivatives?

A: Yes, the vibrational properties of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide have been studied, along with its X-ray crystal structure. [] This research provides insights into the molecular vibrations and structural features of this derivative.

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